molecular formula C19H26ClFN2O B2457891 [4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride CAS No. 2418717-69-6

[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride

Cat. No. B2457891
CAS RN: 2418717-69-6
M. Wt: 352.88
InChI Key: CULNYTMLVOXIKN-UHFFFAOYSA-N
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Description

This compound is a versatile material used in scientific research. It has a unique structure that allows for various applications, including drug discovery and development, as well as biochemical studies. The molecular formula of this compound is C9H16N2O .


Molecular Structure Analysis

The InChI code for a similar compound, (4-fluorophenyl)(4-piperidinyl)methanone hydrochloride, is 1S/C12H14FNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H . This provides a detailed description of the molecular structure.

Future Directions

The unique structure of this compound allows for various applications in scientific research, particularly in drug discovery and development. Further exploration of the core structure using chemistry approaches and biological screening may yield important leads in various fields .

properties

IUPAC Name

[4-(1-aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O.ClH/c20-16-3-1-14(2-4-16)13-18(7-8-18)17(23)22-11-5-15(6-12-22)19(21)9-10-19;/h1-4,15H,5-13,21H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULNYTMLVOXIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CC2)N)C(=O)C3(CC3)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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